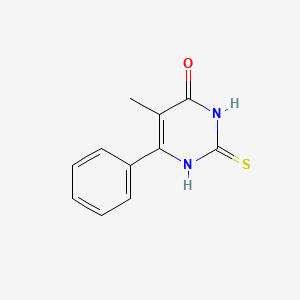

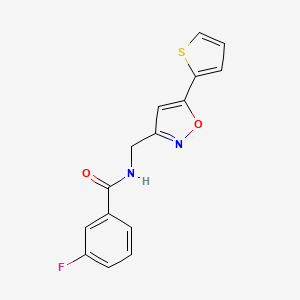

![molecular formula C14H11N3O2 B2572600 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid CAS No. 937600-04-9](/img/structure/B2572600.png)

4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid” is a derivative of pyrazolo[3,4-b]pyridine . It has been mentioned in the context of the structure-based discovery of a potent and selective nanomolar type-II PLK4 inhibitor .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Aplicaciones Científicas De Investigación

Application 1: Biomedical Applications

- Summary of Application: 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application: The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results or Outcomes: These compounds have been used in a wide range of biological activities and clinical applications, including antiviral, antibacterial, antimalarial, antitrypanosomal, anti-inflammatory, anti-hypertension and pulmonary hypertension, and anti-tumor activity with various mechanisms of action .

Application 2: Affinity for β-Amyloid Plaques

- Summary of Application: Certain pyrazolo[3,4-b]pyridines have shown high and selective binding to amyloid plaques of Alzheimer’s disease (AD) patient brain slices .

- Methods of Application: The novel compounds were synthesized via the cyclization of 5-amino-1-phenylpyrazole with the corresponding unsaturated ketone in the catalytic presence of ZrCl4 .

- Results or Outcomes: Both the dimethylamino- and the pyrene-substituted compounds demonstrated high and selective binding to amyloid plaques of Alzheimer’s disease (AD) patient brain slices upon fluorescent confocal microscopy observation . These results reveal the potential application of pyrazolo[3,4-b]pyridines in the development of AD amyloid plaque probes of various modalities for AD diagnosis .

Application 3: TRK Inhibitors

- Summary of Application: Certain pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as inhibitors of tropomyosin receptor kinases (TRKs) .

- Results or Outcomes: The synthesized compounds have shown potential as TRK inhibitors, which could have implications in the treatment of various diseases, including cancer .

Application 4: Photophysical Properties

- Summary of Application: The photophysical properties of 1H-pyrazolo[3,4-b]pyridines have been studied .

- Methods of Application: The compounds were synthesized using ketones as condensation partners .

- Results or Outcomes: The study of these properties can provide valuable information about the behavior of these compounds under different conditions, which can be useful in various applications, including the development of new materials .

Application 5: TRK Inhibitors

- Summary of Application: Certain pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as inhibitors of tropomyosin receptor kinases (TRKs) .

- Results or Outcomes: The synthesized compounds have shown potential as TRK inhibitors, which could have implications in the treatment of various diseases, including cancer .

Application 6: Photophysical Properties

- Summary of Application: The photophysical properties of 1H-pyrazolo[3,4-b]pyridines have been studied .

- Methods of Application: The compounds were synthesized using ketones as condensation partners .

- Results or Outcomes: The study of these properties can provide valuable information about the behavior of these compounds under different conditions, which can be useful in various applications, including the development of new materials .

Propiedades

IUPAC Name |

4-(3-methylpyrazolo[3,4-b]pyridin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-9-12-3-2-8-15-13(12)17(16-9)11-6-4-10(5-7-11)14(18)19/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXXZIQSLKJXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC=N2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

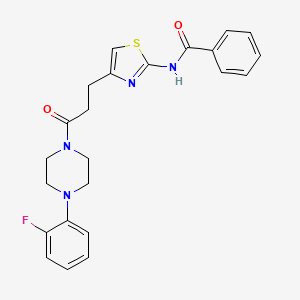

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2572517.png)

![7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2572520.png)

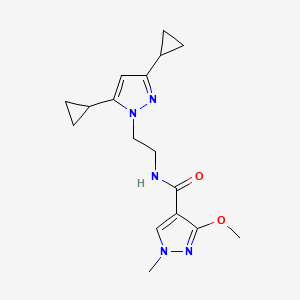

![N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide](/img/structure/B2572523.png)

![(Z)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2572524.png)

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2572532.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2572536.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2572537.png)

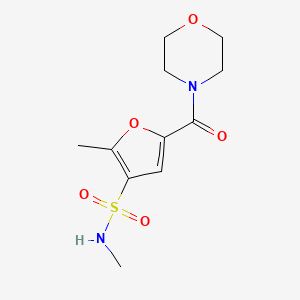

![4-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2572540.png)